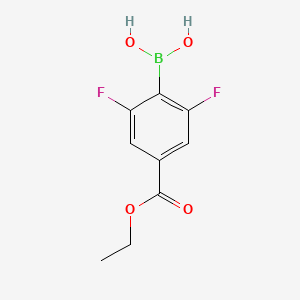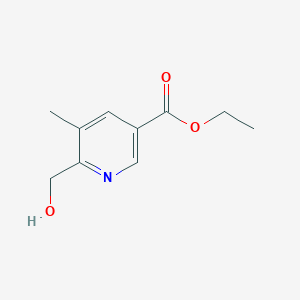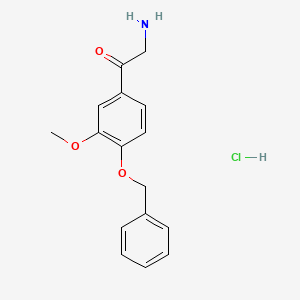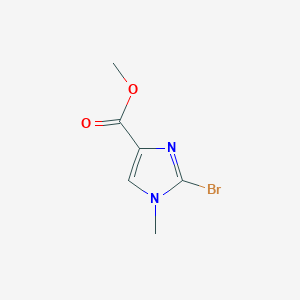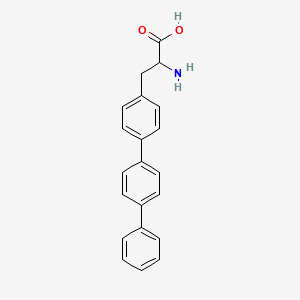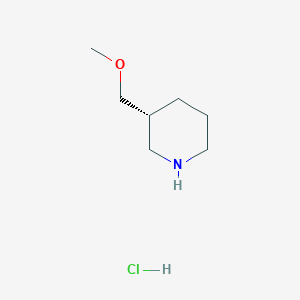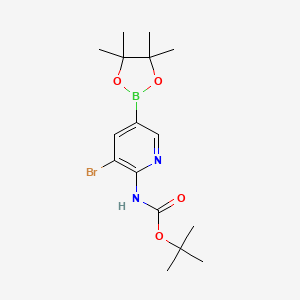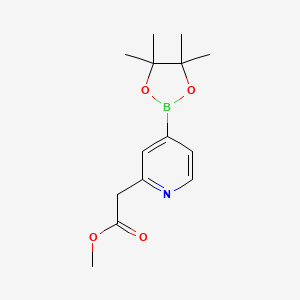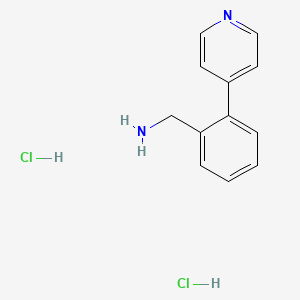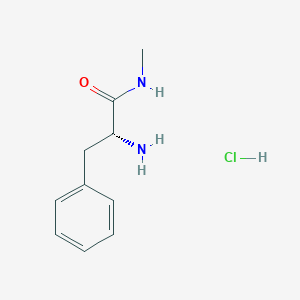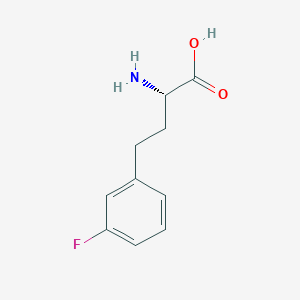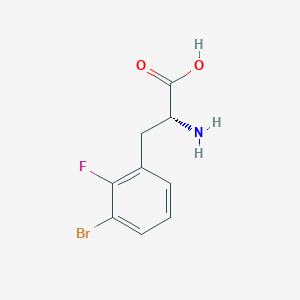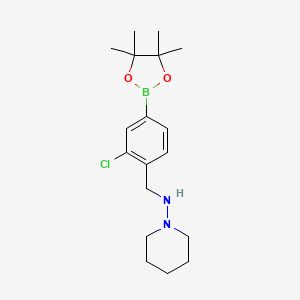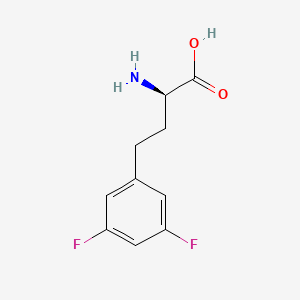
(R)-a-Amino-3,5-difluorobenzenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-a-Amino-3,5-difluorobenzenebutanoic acid is a chiral amino acid derivative characterized by the presence of two fluorine atoms on the benzene ring and an amino group attached to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3,5-difluorobenzene derivatives.
Step 1 Formation of Intermediate:
Step 2 Amination: The intermediate is then subjected to amination, where the amino group is introduced. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Step 3 Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-a-Amino-3,5-difluorobenzenebutanoic acid often employs similar synthetic routes but on a larger scale. Optimizations include the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, biocatalytic methods using enzymes for chiral resolution are explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitriles under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst like copper(I) iodide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-a-Amino-3,5-difluorobenzenebutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its fluorinated aromatic ring can be used in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, ®-a-Amino-3,5-difluorobenzenebutanoic acid is investigated for its potential as a therapeutic agent. Its structural similarity to natural amino acids allows it to interact with biological systems, potentially leading to the development of new drugs for treating neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties, such as high thermal stability and resistance to degradation, make it valuable in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which ®-a-Amino-3,5-difluorobenzenebutanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorinated benzene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- ®-a-Amino-3-fluorobenzenebutanoic acid
- ®-a-Amino-4-fluorobenzenebutanoic acid
- ®-a-Amino-3,5-dichlorobenzenebutanoic acid
Uniqueness
®-a-Amino-3,5-difluorobenzenebutanoic acid is unique due to the presence of two fluorine atoms on the benzene ring, which significantly alters its electronic properties and reactivity compared to its mono-fluorinated or chlorinated analogs. This dual fluorination enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-4-(3,5-difluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFLLXPTFAGZMT-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)CC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

